

Personal protective equipment for handling NBI-35965

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Essential Safety and Handling Guide for NBI-35965

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for the selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, **NBI-35965**. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling Precautions

NBI-35965 is a potent, biologically active compound intended for research use only. While a specific Safety Data Sheet (SDS) is not publicly available, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

A comprehensive assessment of potential hazards should be conducted before handling **NBI-35965**. The following PPE is mandatory to minimize exposure:

- Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
- Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the



compound.

- Body Protection: A laboratory coat or gown must be worn to protect the skin and clothing.
- Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Operational Plan: Handling and Storage

- Engineering Controls: Handle **NBI-35965** in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
- Safe Handling Practices:
 - Avoid direct contact with skin, eyes, and clothing.
 - Do not inhale dust or aerosols.
 - Prepare solutions in a well-ventilated area.
 - Wash hands thoroughly after handling.
- Storage: Store NBI-35965 in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

All waste containing NBI-35965 must be treated as hazardous chemical waste.[1][2][3]

- Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.[1][2]
- Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the chemical name (NBI-35965), and the associated hazards (e.g., "Toxic").[2]
- Disposal Route: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][4] Do not dispose of NBI-35965 down the drain or in regular trash.[1][4][5]



Compound Data and Properties

The following tables summarize the known quantitative data for NBI-35965.

Table 1: In Vitro Activity of NBI-35965

Parameter	Receptor	Value
Ki	CRF1	4 nM
рКі	CRF1	8.5
pIC50 (CRF-induced ACTH production)	-	7.1
pIC50 (Stress-induced ACTH production)	-	6.9

Table 2: Pharmacokinetic Properties of NBI-35965 in Rats

Parameter	Value	Route of Administration
Bioavailability	34%	Oral
Time to Max Plasma Concentration (Tmax)	1 hour	Oral
Maximal Plasma Concentration (Cmax)	560 ng/mL	Oral
Maximal Brain Concentration	700 ng/g	Oral
Volume of Distribution	17.8 L/kg	-
Plasma Clearance	17 mL/min/kg	-
Half-life	12 hours	-

Experimental Protocols and Methodologies



NBI-35965 is a selective CRF1 antagonist used in preclinical research to investigate the role of the CRF system in stress, anxiety, and related disorders.[6]

Key Experiment: Inhibition of Stress-Induced ACTH Production in Mice

- Objective: To assess the in vivo efficacy of NBI-35965 in blocking the stress-induced release
 of adrenocorticotropic hormone (ACTH).
- · Methodology:
 - Animal Model: Male mice are used for this study.
 - Compound Administration: NBI-35965 is administered via oral gavage at a dose of 20 mg/kg.
 - Stress Induction: Following compound administration, mice are subjected to a stressor (e.g., restraint stress).
 - Sample Collection: Blood samples are collected at specified time points post-stress induction.
 - Analysis: Plasma ACTH levels are quantified using a commercially available ELISA kit.
 - Outcome: The reduction in plasma ACTH levels in NBI-35965-treated mice compared to a
 vehicle-treated control group indicates the compound's ability to antagonize CRF1
 receptors in the hypothalamic-pituitary-adrenal (HPA) axis.

Key Experiment: Assessment of Anxiolytic Effects in Rats

- Objective: To determine if NBI-35965 exhibits anxiolytic properties by preventing the activation of locus coeruleus (LC) neurons in response to a stressor.[7]
- Methodology:
 - Animal Model: Anesthetized male rats are used.[7]

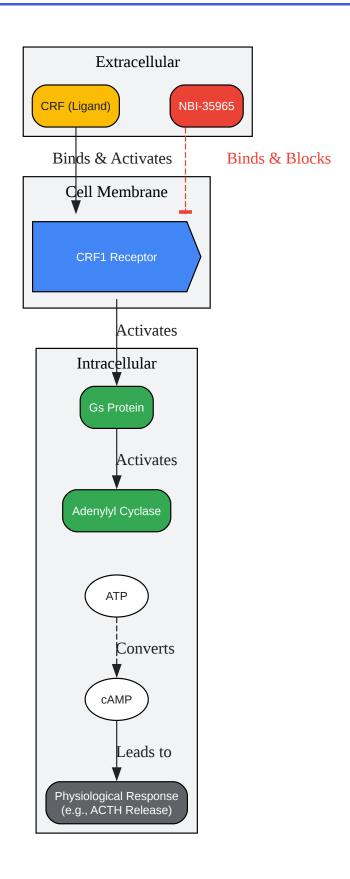


- Compound Administration: NBI-35965 is administered intravenously at doses of 5 mg/kg
 or 10 mg/kg.[7]
- Stressor: Colorectal distension (CRD) is used as a visceral stressor to activate LC neurons.[7]
- Measurement: The spontaneous discharge rate of LC neurons is recorded electrophysiologically before and after CRD.[7]
- Analysis: The change in LC neuronal activity in response to the stressor is compared between vehicle-treated and NBI-35965-treated rats.
- Outcome: A significant reduction or complete prevention of the CRD-induced increase in LC firing rate in the NBI-35965 group demonstrates the compound's central anxiolytic activity.[7]

Visualizing the Mechanism of Action Signaling Pathway of CRF1 Receptor and Inhibition by NBI-35965

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. It binds to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit. [8][9] This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent physiological responses, including the release of ACTH.[9] **NBI-35965** acts as a competitive antagonist at the CRF1 receptor, blocking CRF from binding and thereby inhibiting the downstream signaling pathway.[6]





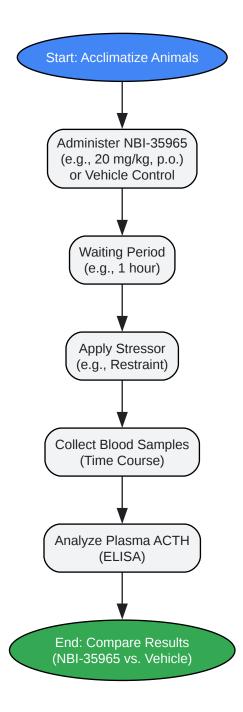
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Caption: NBI-35965 blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.



Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for testing the efficacy of **NBI-35965** in an animal model of stress.



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Caption: Workflow for assessing NBI-35965's effect on stress-induced ACTH release.



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